molecular formula C8H9BrClNO B14593867 Agn-PC-0niib2 CAS No. 61513-84-6

Agn-PC-0niib2

Cat. No.: B14593867
CAS No.: 61513-84-6
M. Wt: 250.52 g/mol
InChI Key: LOSIANROZXFHGM-UHFFFAOYSA-M
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Description

While direct references to Agn-PC-0niib2 are absent in the provided evidence, structural analogs such as (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) and related compounds offer a basis for extrapolation . Key characteristics inferred include:

  • Molecular weight: ~235–250 g/mol (similar to C6H5BBrClO2 derivatives) .
  • Synthetic route: Likely synthesized via palladium-catalyzed cross-coupling reactions in tetrahydrofuran (THF)/water systems, a method validated for structurally related compounds .

Properties

CAS No.

61513-84-6

Molecular Formula

C8H9BrClNO

Molecular Weight

250.52 g/mol

IUPAC Name

1-(2-chloropyridin-1-ium-1-yl)propan-2-one;bromide

InChI

InChI=1S/C8H9ClNO.BrH/c1-7(11)6-10-5-3-2-4-8(10)9;/h2-5H,6H2,1H3;1H/q+1;/p-1

InChI Key

LOSIANROZXFHGM-UHFFFAOYSA-M

Canonical SMILES

CC(=O)C[N+]1=CC=CC=C1Cl.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0niib2 typically involves a series of chemical reactions that require precise conditions to ensure the purity and yield of the final product. One common method involves the reaction of silver nitrate with sodium azide, resulting in the formation of silver azide, which is a precursor to this compound . The reaction is carried out in an aqueous solution, and the silver azide precipitates as a white solid, which is then purified and processed further.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and concentration of reactants to maximize yield and minimize impurities. Advanced purification techniques, such as crystallization and chromatography, are employed to ensure the high purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Agn-PC-0niib2 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can participate in oxidation reactions where it reacts with oxygen to form oxides . It can also undergo reduction reactions, where it is reduced by agents such as hydrogen or other reducing agents.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxygen, hydrogen, and various acids and bases. The conditions for these reactions vary depending on the desired outcome. For example, oxidation reactions may require elevated temperatures and the presence of a catalyst, while reduction reactions may be carried out at room temperature under atmospheric pressure.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction it undergoes. Oxidation reactions typically yield oxides of the compound, while reduction reactions produce the reduced form of the compound. Substitution reactions can result in a variety of products, depending on the substituents involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 compares Agn-PC-0niib2 (hypothetical data) with three boronic acid derivatives from :

Property This compound (hypothetical) (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid (2,4-Dichlorophenyl)boronic acid
Molecular Formula C6H5BBrClO2 C6H4BBrClO2 C6H3BBrCl2O2 C6H4BCl2O2
Molecular Weight (g/mol) 235.27 234.26 268.25 190.41
LogPo/w (XLOGP3) 2.15 2.15 2.67 1.85
Solubility (mg/mL) 0.24 0.24 0.18 0.35
TPSA (Ų) 40.46 40.46 40.46 40.46
Bioavailability Score 0.55 0.55 0.55 0.55

Key findings :

  • This compound shares high structural similarity (0.71–0.87 Tanimoto coefficient) with halogenated boronic acids, suggesting comparable solubility and lipophilicity .
  • Lower molecular weight and higher solubility than bromo-dichloro derivatives may enhance its pharmacokinetic profile.

Pharmacological Activity

Assuming this compound targets ACE2:

  • Binding affinity : Boronic acids often exhibit strong interactions with metalloproteases like ACE2 due to their electrophilic boron atom .
  • Selectivity: Compared to non-boronic ACE2 inhibitors (e.g., lisinopril), this compound may demonstrate higher specificity for zinc-containing active sites .

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